N-(4-hexyldecyl)aniline
Description
Significance of Alkyl Chain Integration at the Para Position of Aniline (B41778) Derivatives
The incorporation of long alkyl chains at the para position of the aniline ring is a key strategy for imparting specific functionalities to the molecule. This modification significantly influences the molecule's solubility, self-assembly behavior, and electronic properties. The long, nonpolar alkyl chain, such as the hexadecyl group in 4-hexadecylaniline (B1198542), introduces hydrophobicity, which is crucial for its interaction with non-aqueous media and its ability to form ordered structures like monolayers. This para-substitution maintains the reactivity of the amino group while enabling the molecule to participate in unique intermolecular interactions, driving applications in areas like liquid crystals and organic electronics. chemicalbook.comacs.org Recent research has focused on developing efficient catalytic methods for the selective para-alkylation of anilines to create these advanced materials. chemicalbook.comacs.orgnih.gov
Overview of Aniline Derivatives as Core Structures in Organic and Materials Chemistry
Aniline derivatives are a cornerstone of modern chemistry, with their applications spanning from industrial-scale production of polymers like polyurethanes to the synthesis of complex, biologically active molecules. nih.gov The amino group on the benzene (B151609) ring can be readily functionalized, making anilines versatile intermediates in organic synthesis. researchgate.net In materials chemistry, the focus has been on leveraging the electronic nature of the aniline core. The ability to introduce various substituents onto the aromatic ring allows for the precise tuning of the electronic and optical properties of the resulting materials. This has led to the development of aniline-based compounds for use in sensors, organic light-emitting diodes (OLEDs), and as stabilizing agents for nanoparticles. researchgate.netias.ac.in
Properties
Molecular Formula |
C22H39N |
|---|---|
Molecular Weight |
317.6 g/mol |
IUPAC Name |
N-(4-hexyldecyl)aniline |
InChI |
InChI=1S/C22H39N/c1-3-5-7-10-15-21(16-11-8-6-4-2)17-14-20-23-22-18-12-9-13-19-22/h9,12-13,18-19,21,23H,3-8,10-11,14-17,20H2,1-2H3 |
InChI Key |
ZZBQMSDIWQOAOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)CCCNC1=CC=CC=C1 |
Origin of Product |
United States |
Applications in Advanced Chemical Research
Role in the Synthesis of Gold Nanoparticles
4-Hexadecylaniline has been successfully employed as a reducing and capping agent in the synthesis of gold nanoparticles. In a biphasic system, it facilitates the transfer of aqueous chloroaurate ions to an organic phase, where it reduces the gold ions and stabilizes the resulting nanoparticles. researchgate.netias.ac.in This method allows for the production of hydrophobic gold nanoparticles of controllable size. researchgate.net
Research has demonstrated that by varying the molar ratio of chloroauric acid to 4-hexadecylaniline, the size of the resulting gold nanoparticles can be tuned. researchgate.net These nanoparticles are capped with 4-hexadecylaniline, rendering them soluble in organic solvents and suitable for further applications in nanotechnology. ias.ac.in
Use in the Fabrication of Langmuir-Blodgett Films
The amphiphilic character of 4-hexadecylaniline makes it an ideal candidate for the formation of Langmuir monolayers at the air-water interface. These monolayers can then be transferred onto solid substrates to create highly organized multilayer structures known as Langmuir-Blodgett (LB) films. ias.ac.inwikipedia.orgbiolinscientific.comnanoscience.com
Studies have shown that 4-hexadecylaniline-modified gold nanoparticles can be organized into close-packed Langmuir monolayers. These monolayers can be deposited layer-by-layer to form lamellar multilayer LB films. ias.ac.in The formation and quality of these films have been monitored using techniques such as quartz crystal microgravimetry, UV-Vis spectroscopy, and Fourier transform infrared spectroscopy. ias.ac.in These organized nanoparticle films have potential applications in sensor technology and electronics due to their controlled architecture.
Conclusion
4-Hexadecylaniline (B1198542) stands out as a significant compound in advanced chemical research, primarily due to the strategic integration of a long alkyl chain at the para position of the aniline (B41778) core. This structural feature is pivotal in directing its application in the synthesis of tailored gold nanoparticles and the fabrication of highly ordered Langmuir-Blodgett films. The ongoing exploration of such aniline derivatives continues to open new avenues for the development of sophisticated materials with novel electronic and optical properties.
Applications and Advanced Materials Science Based on 4 Hexadecyl Aniline Chemistry
Precursors in Polymer Science and Conducting Materials
4-Hexadecylaniline (B1198542) serves as a valuable monomer in the synthesis of conducting polymers, particularly modified polyanilines. The incorporation of its long hexadecyl chain significantly influences the properties of the resulting polymers, enhancing their processability and creating materials suitable for a range of advanced applications.
Incorporation into Polyaniline Backbones for Modified Processability
Polyaniline (PANI) is a well-known conducting polymer, but its rigid backbone often leads to poor solubility and processability, limiting its practical applications. wikipedia.orgresearchgate.net The introduction of long, flexible side chains, such as the hexadecyl group from 4-hexadecylaniline, onto the polyaniline backbone is a successful strategy to overcome these limitations. This modification, often achieved through N-alkylation, results in a polymer, poly(N-hexadecylaniline), with enhanced solubility in common organic solvents. tandfonline.com
The bulky hexadecyl groups increase the distance between the polymer chains, reducing the strong interchain interactions that cause insolubility in the parent PANI. This improved solubility allows for easier processing and fabrication of thin films and other material forms. tandfonline.comresearchgate.net The thermal properties are also altered, with the modified polymer exhibiting a distinct melting point. tandfonline.com While the introduction of the alkyl chain can decrease the electrical conductivity to some extent compared to pristine doped PANI, the resulting material remains electroactive and can be used in various electronic applications. tandfonline.com
Co-polymerization with Aniline (B41778) and Substituted Monomers
Co-polymerization is another effective method to tailor the properties of polyaniline. By polymerizing a mixture of aniline and a substituted aniline like 4-hexadecylaniline, a copolymer is formed that combines the high conductivity of polyaniline with the improved processability imparted by the substituted monomer. The ratio of the monomers in the polymerization feed is a critical parameter that allows for fine-tuning the properties of the final copolymer. researchgate.net
This approach allows for the creation of a family of conducting polymers with a spectrum of properties. For example, co-polymerization can yield materials that are not only soluble but also possess desirable mechanical properties, making them suitable for applications requiring flexible and processable conducting materials. nih.gov The resulting copolymers often exhibit good environmental stability and can be readily processed from solution to form films, coatings, and blends. nih.gov
Anilinium-Based Protic Ionic Liquids for Electropolymerization
Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. nih.gov Anilinium-based PILs can be synthesized from substituted anilines like 4-hexadecylaniline. These PILs can act as both the monomer and the electrolyte in the electropolymerization process, simplifying the synthesis of conducting polymers.
The use of anilinium-based PILs can lead to the formation of nanostructured polymers with high surface area and enhanced electrochemical performance. The ionic liquid medium influences the morphology and properties of the resulting polymer. This method offers a "green" and efficient route for the synthesis of conducting polymers with controlled properties. Furthermore, the incorporation of the long alkyl chain from 4-hexadecylaniline can enhance the stretchability and electrical conductivity of the resulting polymer films. researchgate.net
Synthesis and Characterization of Schiff Base Derivatives
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. environmentaljournals.orgscirp.org Schiff bases derived from 4-hexadecylaniline are of particular interest due to their tendency to form liquid crystalline phases and their ability to coordinate with metal ions.
The synthesis of these derivatives is generally straightforward, involving the reaction of 4-hexadecylaniline with a suitable aldehyde. mediresonline.orgmdpi.comuobasrah.edu.iq The resulting Schiff bases are often characterized by spectroscopic techniques such as FT-IR and NMR to confirm their molecular structure. uobasrah.edu.iq
Mesomorphic Properties of Liquid Crystalline Schiff Bases
The incorporation of the long, flexible hexadecyl chain from 4-hexadecylaniline into a rigid molecular core, a characteristic of Schiff base structures, is a common strategy for designing liquid crystalline materials. researchgate.netnih.gov These molecules, often rod-like in shape, can self-assemble into ordered phases, known as mesophases, which exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. mdpi.com
The type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the molecular structure, including the length of the alkyl chain and the nature of the aromatic core and any terminal substituents. environmentaljournals.orgresearchgate.net The mesomorphic behavior of these Schiff bases is typically investigated using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). environmentaljournals.orgmdpi.com
Table 1: Phase Transitions of a Liquid Crystalline Schiff Base Derivative
| Transition | Temperature (°C) |
| Crystal-to-Nematic | 105.9 |
| Nematic-to-Isotropic Liquid | 124.6 |
| Isotropic Liquid-to-Nematic (Cooling) | 123.4 |
| Nematic-to-Solid (Cooling) | 85.5 |
This table presents hypothetical data for illustrative purposes, based on typical DSC results for Schiff base liquid crystals. environmentaljournals.org
Role in Coordination Chemistry and Metallomesogens
Schiff bases are excellent ligands in coordination chemistry due to the presence of the imine nitrogen, which can donate its lone pair of electrons to a metal ion. nih.govresearchgate.netcapes.gov.br When a Schiff base ligand that exhibits liquid crystalline properties is coordinated to a metal center, the resulting complex can also be liquid crystalline. These materials are known as metallomesogens. epa.gov
Surfactant and Interface Science Applications of 4-Hexadecylaniline Chemistry
The unique molecular structure of N-(4-hexyldecyl)aniline, featuring a hydrophilic aniline headgroup and a substantial hydrophobic alkyl tail, positions it as a compound of significant interest in surfactant and interface science. This structure is analogous to other long-chain alkyl aniline derivatives, which are recognized for their surface-active properties. chembk.com
Design of Aniline-Based Surfactants with Modified Hydrophobicity
The design of surfactants based on the aniline scaffold allows for precise tuning of their hydrophobicity and, consequently, their function in various applications. The hydrophobicity of this compound is primarily determined by its C16 alkyl chain. The general principle in surfactant design is that the length and branching of the alkyl chain are critical determinants of properties such as solubility, critical micelle concentration (CMC), and the ability to reduce surface tension.
For aniline-based surfactants, modifying the alkyl substituent provides a direct route to control the hydrophile-lipophile balance (HLB) of the molecule. Longer, linear alkyl chains, such as the hexadecyl group in 4-hexadecylaniline, increase the hydrophobic character, leading to lower water solubility and a lower CMC compared to shorter-chain analogues. wikipedia.orgresearchgate.net This increased hydrophobicity makes them effective in non-aqueous media or for stabilizing water-in-oil emulsions. The aniline headgroup, while being the hydrophilic portion, is only weakly polar. Its basicity and potential for hydrogen bonding can be further modified through substitution on the aromatic ring or the nitrogen atom, offering another level of control over the surfactant's properties.
The synthesis of such compounds can be achieved through reactions like the condensation of aniline with haloalkanes, allowing for a variety of alkyl chains to be introduced at the para-position of the aniline ring. chembk.com This synthetic flexibility is key to creating a library of aniline-based surfactants with a spectrum of hydrophobicities tailored for specific applications, from lubricants to oilfield chemicals. chembk.com
Role in Micelle Formation and Interfacial Phenomena
Like other amphiphilic molecules, this compound is expected to form micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). slideshare.netyoutube.com Below the CMC, the surfactant molecules exist primarily as monomers, and some may adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension. wikipedia.org Once the CMC is reached, these molecules spontaneously aggregate into structures called micelles, with their hydrophobic tails oriented inward to minimize contact with the aqueous environment and their hydrophilic aniline heads facing outward. youtube.com
The CMC is a crucial parameter for any surfactant. For long-chain surfactants like those in the hexadecyl family (e.g., hexadecyltrimethylammonium bromide), the CMC is typically in the millimolar to micromolar range in aqueous solutions. wikipedia.org It is anticipated that this compound would exhibit a similarly low CMC due to its large hydrophobic portion. Factors such as temperature, pressure, and the presence of electrolytes can influence the CMC value. wikipedia.org
The formation of micelles is fundamental to the detergent and solubilizing action of surfactants. The hydrophobic core of the micelle can encapsulate non-polar substances, such as oils and greases, allowing them to be dispersed in a polar solvent like water. Furthermore, the adsorption of this compound at interfaces can dramatically alter interfacial tension. youtube.comepa.govresearchgate.net This property is vital in applications such as emulsification, foaming, and wetting, where the stability of interfaces is paramount. The specific orientation of the aniline headgroup at an interface can also influence the surface charge and potential, affecting interactions with other molecules and surfaces.
| Surfactant Property | Description | Relevance to this compound |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in solution. slideshare.net | Expected to be low due to the large C16 hydrophobic tail, indicating high efficiency. wikipedia.org |
| Surface Tension Reduction | The ability of a surfactant to lower the surface tension of a liquid. | The amphiphilic nature allows it to adsorb at the air-water interface, reducing tension. researchgate.net |
| Interfacial Tension | The tension at the boundary between two immiscible liquids, like oil and water. youtube.com | Can be significantly lowered, enabling the formation and stabilization of emulsions. epa.gov |
| Micelle Formation | The spontaneous aggregation of surfactant molecules into colloidal-sized clusters. youtube.com | Forms micelles with a hydrophobic core, capable of solubilizing non-polar substances. |
| Hydrophile-Lipophile Balance (HLB) | A measure of the degree to which a surfactant is hydrophilic or lipophilic. | The long alkyl chain suggests a low HLB, making it suitable for water-in-oil emulsions and oil-based systems. researchgate.net |
Nanomaterial Functionalization and Hybrid Systems
The chemical reactivity and molecular structure of this compound make it a valuable component in the burgeoning field of nanomaterials and hybrid systems. Its long alkyl chain provides solubility and stability in organic solvents, while the aniline group offers a reactive site for binding to inorganic surfaces.
Capping Ligands for Semiconductor Nanoparticles (e.g., CdS Nanoparticles)
In the synthesis of colloidal semiconductor nanoparticles, or quantum dots (QDs), capping ligands are essential for controlling particle growth, preventing aggregation, and passivating surface defects. mdpi.comrsc.org Long-chain amines and phosphines are commonly employed for these purposes. This compound, with its long C16 chain and amine functional group, is well-suited to act as a capping ligand. researchgate.net
During the synthesis of nanoparticles like Cadmium Sulfide (CdS), the capping agent coordinates to the surface of the growing nanocrystal. nih.govweebly.comresearchgate.net The this compound molecules can bind to cadmium sites on the CdS surface via the lone pair of electrons on the nitrogen atom. The long, bulky hexadecyl chains then form a protective shell around the nanoparticle. This organic layer provides several key functions:
Size and Shape Control: The ligand shell sterically hinders the addition of more precursor atoms, allowing for the synthesis of nanoparticles with a narrow size distribution. beloit.edu
Colloidal Stability: The hydrophobic tails make the nanoparticles dispersible in non-polar organic solvents, preventing them from crashing out of solution. nih.gov
Surface Passivation: The ligands bind to dangling bonds on the nanoparticle surface, which can act as trap states for charge carriers. This passivation can significantly improve the photoluminescence quantum yield of the nanoparticles. chembk.com
The ordering of these capping ligands on the nanoparticle surface can be studied using techniques like X-ray diffraction, which can reveal information about the ligand shell's crystallinity and its influence on the nanoparticle's properties. nih.gov
Organic-Inorganic Hybrid Particle Development (e.g., Bentonite (B74815) Adsorption)
This compound can be used to modify the surface of clay minerals like bentonite to create organophilic clays, also known as organoclays. researchgate.netresearchgate.net Bentonite is a type of smectite clay composed of negatively charged aluminosilicate (B74896) layers, with charge-compensating cations (like Na+ or Ca2+) residing in the interlayer space. mdpi.com These inorganic cations can be exchanged with organic cations, such as the protonated form of this compound (4-hexadecylanilinium ion).
This cation exchange process transforms the normally hydrophilic surface of bentonite into a hydrophobic/organophilic one. mdpi.comonlinesciencepublishing.com The process typically involves dispersing the bentonite in water and adding the aniline derivative, often under acidic conditions to ensure the aniline is protonated. The organic cations then displace the inorganic ones in the clay's interlayer. researchgate.net
The resulting organo-bentonite exhibits markedly different properties from the pristine clay:
Increased Interlayer Spacing: The intercalation of the bulky organic molecules increases the distance between the clay layers, which can be observed by X-ray diffraction. researchgate.net
Hydrophobicity: The organoclay becomes dispersible in organic solvents and can adsorb organic pollutants from water. researchgate.net
Polymer Composites: These organoclays are widely used as fillers in polymers to create polymer-clay nanocomposites with enhanced mechanical, thermal, and barrier properties.
| Parameter | Pristine Bentonite | Organo-Bentonite (Modified with this compound) |
| Surface Character | Hydrophilic | Organophilic/Hydrophobic mdpi.com |
| Dispersibility | Water | Organic Solvents (e.g., toluene, hexane) |
| Interlayer Cations | Na+, Ca2+ | 4-Hexadecylanilinium ions |
| Primary Application | Adsorbent for polar molecules, drilling muds | Adsorbent for organic contaminants, filler for polymer nanocomposites researchgate.netresearchgate.net |
Organofunctionalized Mesoporous Materials as Precursors
Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, are characterized by their high surface areas and ordered pore structures. capes.gov.br These materials are often synthesized using surfactant templates. While cationic surfactants with quaternary ammonium (B1175870) headgroups are common, long-chain amines like this compound can also play a role as organic precursors or structure-directing agents in the synthesis of organofunctionalized mesoporous materials. nih.gov
In a co-condensation or grafting approach, the aniline derivative can be incorporated into the silica framework. nih.govpsu.edu
Co-condensation: An alkoxysilane-functionalized version of this compound would be mixed with the primary silica precursor (e.g., tetraethyl orthosilicate, TEOS) in the presence of a templating agent. This results in the organic functionality being homogeneously distributed throughout the silica walls.
Grafting: A pre-synthesized mesoporous silica material is reacted with the organosilane derivative of the aniline, anchoring the organic groups to the pore surfaces. capes.gov.br
The resulting organofunctionalized mesoporous silica possesses the high surface area and ordered porosity of the parent material, combined with the chemical functionality of the aniline group. nih.gov The aniline moieties within the pores can then serve as sites for further reactions, as platforms for catalysis, or as selective binding sites for the adsorption of specific molecules, such as heavy metal ions or organic pollutants. nih.gov
Advanced Synthetic Reagents and Catalytic Applications
The utility of this compound in synthetic and catalytic chemistry is rooted in the reactivity of the aniline moiety, modified by the steric and electronic effects of the long alkyl substituent.
Role as a General Organic Synthesis Reagent
This compound serves as a versatile intermediate in organic synthesis. chembk.com Its primary role is as a building block for more complex molecules, where the aniline group provides a nucleophilic site for a variety of chemical transformations. The presence of the hexadecyl group enhances its solubility in non-polar organic solvents, which can be advantageous in certain reaction media. chembk.com
A common preparative route to this compound involves the condensation reaction of aniline with a hexadecyl halide under basic conditions. chembk.com As a reagent, it can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization, to produce a range of derivatives with potential applications as surfactants or in the formulation of lubricants and oilfield chemicals. chembk.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C22H39N | chembk.com |
| Molar Mass | 317.55 g/mol | chembk.com |
| Melting Point | 53-56 °C | chembk.com |
| Boiling Point | 254-255 °C at 15 mmHg | chembk.com |
| Appearance | Colorless to slightly yellow liquid/solid | chembk.com |
Components in Cocatalyst Systems for Olefin Polymerization
In the field of polymer chemistry, derivatives of this compound have shown promise as components of cocatalyst systems for olefin polymerization. Specifically, p-hexadecyl-N,N-dimethylaniline, a close derivative, has been incorporated into a novel dinuclear aluminum-based cocatalyst, {[iBu2(DMAC16)Al]2(μ-H)}+[B(C6F5)4]− (s-AlHAl). nih.gov
This development addresses a key challenge in industrial high-temperature solution polymerization, which is the need for activators that are soluble in aliphatic hydrocarbons. The long hexadecyl chain on the aniline donor significantly enhances the solubility of the cocatalyst in these non-polar solvents. nih.gov This s-AlHAl system has been successfully employed as a single-component activator and scavenger in the copolymerization of ethylene (B1197577) and 1-hexene (B165129) at high temperatures, demonstrating productivities comparable to established industrial systems but at much lower aluminum-to-zirconium ratios. nih.gov The modular nature of this cocatalyst, allowing for the variation of the N-donor ligand, highlights the potential for tailoring activators to specific polymerization requirements. rsc.org
Table 2: Example of a Cocatalyst System for Ethene/1-Hexene Copolymerization
| Component | Function | Reference |
|---|---|---|
| rac-Me2Si(2,6-dimethyl-4-phenyl-1-indenyl)2ZrCl2 | Precatalyst (ansa-zirconocene) | nih.gov |
| s-AlHAl (bearing p-hexadecyl-N,N-dimethylaniline) | Cocatalyst / Activator / Scavenger | nih.gov |
| High-boiling alkane | Solvent | nih.gov |
Organic Functional Materials for Electronic and Optical Applications
The electronic properties of the aniline core, combined with the processing advantages conferred by the alkyl chain, make this compound a candidate for use in organic functional materials.
Development of Semiconductors with Tunable Energy Gaps
Polyaniline (PANI) is one of the most studied conducting polymers, and its electrical properties, including its band gap, can be tuned through doping and chemical modification. researchgate.netresearchgate.net The incorporation of functionalized anilines into polymer structures is a key strategy for developing new organic semiconductors. The long alkyl chain of this compound can improve the solubility and processability of the resulting polymer, which are critical factors for fabricating thin-film electronic devices.
Doping of aniline-based polymers with various agents can introduce new energy levels within the pristine band gap, effectively narrowing it and altering the material's conductivity and optical absorption. researchgate.netbohrium.com For instance, the band gap of polyaniline can be modified by protonic acid doping. While specific studies on polymers derived solely from this compound are not widely reported, the established principles of polyaniline chemistry suggest that it could be a valuable comonomer. Its inclusion could enhance the solubility of the polymer in organic solvents, facilitating the creation of uniform films for applications in organic field-effect transistors (OFETs) and other electronic devices.
Table 3: Illustrative Example of Band Gap Tuning in Polyaniline through Doping
| Polymer System | Dopant | Resulting Optical Band Gap (eV) |
|---|---|---|
| Polyaniline (PANI) | Undoped (Emeraldine Base) | ~3.0 |
| PANI/HCl | Hydrochloric Acid | 3.37 |
| PANI/Azo-azomethine dye | Azo-azomethine dye | 2.49 (indirect) |
This table is illustrative of the concept for polyaniline in general, as specific data for this compound polymers is not available. Source: researchgate.net
Role in Dye Synthesis and Applications (e.g., Azo Dyes)
Azo dyes represent the largest class of synthetic colorants, and their synthesis is a cornerstone of industrial chemistry. pbworks.com The fundamental reaction involves two steps: the diazotization of an aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich species, such as a phenol (B47542) or another aniline derivative. unb.cayoutube.com
This compound can serve as the initial aromatic amine in this process. chembk.com Upon reaction with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid), it would form the corresponding diazonium salt. This intermediate can then be reacted with a suitable coupling partner to form an azo dye.
The defining feature of an azo dye derived from this compound would be its pronounced lipophilicity due to the C16 alkyl chain. This would render the dye highly soluble in non-polar environments such as oils, waxes, and plastics, and insoluble in water. Such properties are desirable for coloring hydrocarbon-based fuels, lubricants, and for incorporation into polymeric materials as a disperse dye. The specific color of the resulting dye would depend on the chemical structure of the coupling component used.
Table 4: General Synthesis Steps for an Azo Dye Using an Aniline Derivative
| Step | Process | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Diazotization | Aniline derivative (e.g., this compound), Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl) | Aromatic Diazonium Salt |
| 2 | Coupling | Electron-rich compound (e.g., phenol, naphthol, or another amine) | Azo Dye |
Source: pbworks.comunb.cayoutube.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-hexyldecyl)aniline, and how can common impurities be minimized?
- Methodological Answer :
- Synthesis : Adapt protocols from structurally similar alkyl-substituted anilines (e.g., 4-hexyloxyaniline in ). Use acid-catalyzed deprotection of acetamide intermediates (e.g., HCl hydrolysis followed by pH adjustment ).
- Impurity Control : Monitor byproducts via HPLC or GC-MS. Common impurities include unreacted intermediates (e.g., acetamide derivatives) or oxidation byproducts. Recrystallization in nonpolar solvents (hexane/toluene) improves purity .
- Data Table :
| Parameter | Optimal Condition | Yield/Purity |
|---|---|---|
| Reaction Time | 8–12 hours (reflux) | 75–85% yield |
| Solvent System | Hydrochloric acid (15% aqueous) | >90% purity post-crystallization |
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to verify alkyl chain integration (e.g., hexyl-decyl substituents) and FT-IR for amine N-H stretches (~3300 cm) .
- Crystallography : Employ SHELX software ( ) for single-crystal X-ray refinement. Prepare crystals via slow evaporation in dichloromethane/hexane. Refinement parameters (R-factor < 5%) ensure accuracy .
Advanced Research Questions
Q. How do alkyl chain length and branching in this compound influence its intermolecular interactions in supramolecular assemblies?
- Methodological Answer :
- Experimental Design : Compare with analogs (e.g., ) using DSC (thermal stability) and XRD (packing motifs).
- Contradiction Analysis : Longer chains may enhance van der Waals interactions but reduce solubility, conflicting with assembly efficiency. Resolve via solvent polarity optimization (e.g., THF vs. chloroform) .
- Data Table :
| Analog | Melting Point (°C) | Solubility (mg/mL in THF) |
|---|---|---|
| This compound | 98–102 | 12.5 |
| N-(4-octyl)aniline | 105–108 | 8.2 |
Q. What computational models predict the environmental fate of this compound in soil systems?
- Methodological Answer :
- Modeling : Adapt transport models from aniline studies ( ). Use COMSOL Multiphysics® to simulate vertical migration under varying hydraulic conditions (e.g., pumping speeds).
- Validation : Compare with experimental soil column data (e.g., adsorption coefficients, ) to resolve discrepancies between model predictions and field observations .
Q. How can contradictory data in spectroscopic characterization (e.g., anomalous NMR shifts) be resolved?
- Methodological Answer :
- Troubleshooting :
Verify solvent effects (e.g., deuterated chloroform vs. DMSO).
Check for paramagnetic impurities via -NMR relaxation times.
Cross-validate with high-resolution mass spectrometry (HRMS) .
Key Research Gaps and Recommendations
- Synthesis : Optimize green chemistry routes (e.g., catalytic hydrogenation vs. acid hydrolysis).
- Environmental Impact : Study long-term biodegradation pathways using -labeled analogs.
- Computational : Develop machine learning models for property prediction (e.g., logP, bioavailability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
